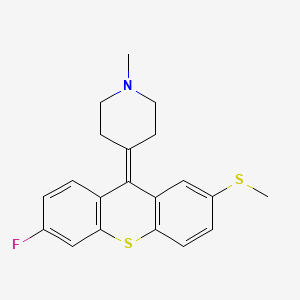
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, a thioxanthene moiety, and a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of the fluorine substituent and the piperidine ring. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions using reagents like Selectfluor®.
Cyclization Reactions: Formation of the thioxanthene core through cyclization reactions involving sulfur-containing precursors.
Piperidine Ring Formation: Construction of the piperidine ring through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thioxanthene core or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Thioxanthenes: Obtained via reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Explored for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- involves its interaction with specific molecular targets. The fluorine substituent enhances its binding affinity to certain enzymes or receptors, while the thioxanthene core provides structural stability. The piperidine ring contributes to its overall bioactivity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Thioxanthene Derivatives: Compounds with variations in the thioxanthene core.
Fluorinated Compounds: Molecules with fluorine substituents in different positions.
Uniqueness
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the thioxanthene core and piperidine ring provide a versatile scaffold for further modifications .
Properties
CAS No. |
72890-88-1 |
|---|---|
Molecular Formula |
C20H20FNS2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-(6-fluoro-2-methylsulfanylthioxanthen-9-ylidene)-1-methylpiperidine |
InChI |
InChI=1S/C20H20FNS2/c1-22-9-7-13(8-10-22)20-16-5-3-14(21)11-19(16)24-18-6-4-15(23-2)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
YQMPXFBJHRFSPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)SC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






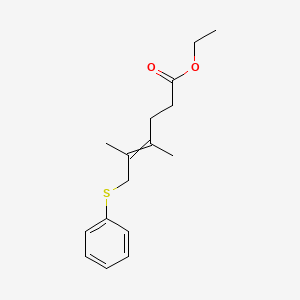
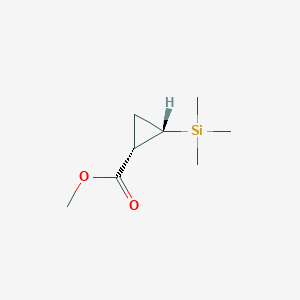
![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
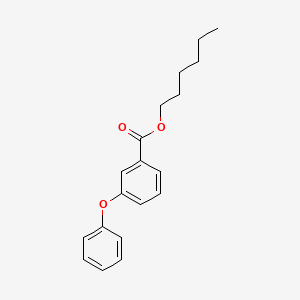
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)


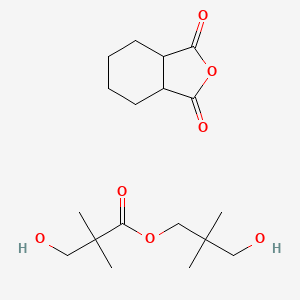
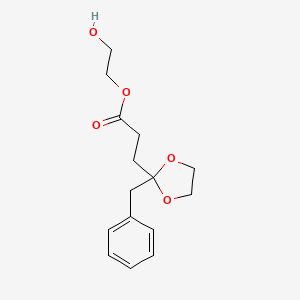
![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
